(2S,5S)-5-hydroxy-piperidine-1,2-dicarboxylic acid di-tert-butyl ester
Overview
Description
(2S,5S)-5-Hydroxy-piperidine-1,2-dicarboxylic acid di-tert-butyl ester: is a complex organic compound characterized by its intricate molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S,5S)-5-hydroxy-piperidine-1,2-dicarboxylic acid di-tert-butyl ester typically involves multiple steps, starting with the preparation of the piperidine ring. One common approach is the cyclization of amino acids or their derivatives under controlled conditions. The use of protecting groups, such as tert-butyl esters, is crucial to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Flow microreactor systems have been developed to enhance the efficiency and sustainability of the synthesis process.
Chemical Reactions Analysis
(2S,5S)-5-Hydroxy-piperidine-1,2-dicarboxylic acid di-tert-butyl ester: undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove oxygen atoms or add hydrogen atoms.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common reagents include chromium(VI) oxide and pyridinium chlorochromate (PCC).
Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles such as amines and alcohols are used, often in the presence of a base.
Major Products Formed:
Oxidation: Ketones or aldehydes.
Reduction: Alcohols or amines.
Substitution: Amides, esters, or ethers.
Scientific Research Applications
This compound has diverse applications in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex molecules.
Biology: It can be used as a probe to study biological systems and pathways.
Medicine: Potential therapeutic applications are being explored, including its use as a precursor for drug development.
Industry: It is utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism by which (2S,5S)-5-hydroxy-piperidine-1,2-dicarboxylic acid di-tert-butyl ester exerts its effects involves its interaction with specific molecular targets and pathways. The hydroxyl and ester groups play a crucial role in these interactions, influencing the compound's biological activity.
Comparison with Similar Compounds
(2S,5S)-5-Hydroxy-piperidine-1,2-dicarboxylic acid di-tert-butyl ester: is unique due to its specific stereochemistry and functional groups. Similar compounds include:
Piperidine-1,2-dicarboxylic acid di-tert-butyl ester (without the hydroxyl group)
Other hydroxylated piperidine derivatives
Various ester derivatives of piperidine
Properties
IUPAC Name |
ditert-butyl (2S,5S)-5-hydroxypiperidine-1,2-dicarboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27NO5/c1-14(2,3)20-12(18)11-8-7-10(17)9-16(11)13(19)21-15(4,5)6/h10-11,17H,7-9H2,1-6H3/t10-,11-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQJWQBUZYXWGTH-QWRGUYRKSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CCC(CN1C(=O)OC(C)(C)C)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@@H]1CC[C@@H](CN1C(=O)OC(C)(C)C)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801125364 | |
Record name | 1,2-Piperidinedicarboxylic acid, 5-hydroxy-, 1,2-bis(1,1-dimethylethyl) ester, (2S,5S)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801125364 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.38 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1253856-42-6 | |
Record name | 1,2-Piperidinedicarboxylic acid, 5-hydroxy-, 1,2-bis(1,1-dimethylethyl) ester, (2S,5S)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1253856-42-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2-Piperidinedicarboxylic acid, 5-hydroxy-, 1,2-bis(1,1-dimethylethyl) ester, (2S,5S)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801125364 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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